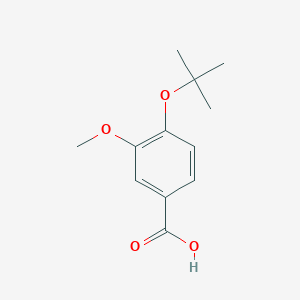

4-Tert-butoxy-3-methoxy-benzoic acid

Description

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H,13,14) |

InChI Key |

PVSVUERYJBMJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-tert-butoxy-3-methoxy-benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) effective against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies using murine models have indicated that it can reduce paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory drug .

Cancer Research

In vitro assays have revealed that this compound derivatives can inhibit the proliferation of cancer cell lines. Notably, compounds derived from this acid have shown a 50% inhibition of breast cancer cell growth at concentrations around 10 µM, indicating promising anticancer activity .

Material Science

UV Stabilization in Plastics

One of the notable applications of this compound is its role as a UV stabilizer in plastic materials. It protects plastics from degradation caused by UV exposure, thereby extending their lifespan and maintaining their mechanical properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of various compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-tert-butyl-3-methoxybenzoic acid | Tert-butyl and methoxy groups | Antimicrobial, anticancer |

| 4-hydroxy-3-methoxybenzoic acid | Hydroxy and methoxy groups | Anti-inflammatory |

| Methyl ferulate | Methoxy group on phenolic structure | Antifungal |

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for both strains, showcasing moderate antimicrobial potency.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, administration of the compound resulted in significant reductions in edema compared to untreated controls. The percentage inhibition ranged from 39% to 54%, demonstrating its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Proliferation

In vitro studies involving breast cancer cell lines showed that derivatives of the compound inhibited cell growth by approximately 50% at a concentration of 10 µM, indicating significant anticancer potential.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Steric Effects : The tert-butoxy group in the target compound introduces greater steric hindrance compared to linear alkoxy chains (e.g., butoxy) or smaller groups (e.g., methoxy or methyl). This reduces rotational freedom and may limit participation in certain reactions requiring spatial accessibility .

Lipophilicity: The tert-butoxy group increases logP values compared to methoxy or methyl substituents, enhancing solubility in non-polar solvents .

Electronic Effects : Methoxy and tert-butoxy groups are electron-donating via resonance and inductive effects, respectively. This reduces the acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., nitro) .

Q & A

Q. What are the optimal synthetic routes for 4-Tert-butoxy-3-methoxy-benzoic acid?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. First, the tert-butoxy group is introduced via nucleophilic substitution using tert-butanol under acidic conditions. The methoxy group is then installed via O-methylation of a hydroxyl precursor using methyl iodide and a base like K₂CO₃. Final hydrolysis of ester intermediates (e.g., methyl or benzyl esters) with aqueous NaOH or HCl yields the carboxylic acid. Purity is optimized via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., tert-butoxy protons at δ ~1.3 ppm, methoxy at δ ~3.8 ppm).

- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and ether C-O bands (~1250 cm⁻¹).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).

- Melting Point : Cross-referenced with literature values (e.g., 150–151°C for tert-butoxycarbonyl analogs) .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Dispose via certified hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How do the tert-butoxy and methoxy substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : The tert-butoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density on the aromatic ring, while the methoxy group acts as a moderate EDG. This electronic profile enhances electrophilic substitution at the para position relative to the methoxy group. Reactivity can be quantified via Hammett substituent constants (σ values: tert-butoxy ≈ -0.20, methoxy ≈ -0.27) and validated through computational methods (DFT calculations) .

Q. How can researchers resolve contradictions in spectral data or solubility profiles reported for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Systematic approaches include:

- Reproducing Synthesis : Validate starting material purity and reaction conditions (e.g., anhydrous solvents for tert-butoxy introduction).

- Advanced Spectrometry : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments.

- Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and report temperature/pH conditions. Cross-check with thermogravimetric analysis (TGA) for hydrate formation .

Q. What role does this compound play as an intermediate in drug design?

- Methodological Answer : The compound serves as a scaffold for protease inhibitors or kinase modulators due to its rigid aromatic core and hydrogen-bonding capability. For example, coupling with amines via EDC/HOBt-mediated reactions generates amide derivatives for biological screening. Its tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Deprotonate the carboxylic acid at pH > 5.5 to increase water solubility.

- Prodrug Derivatization : Convert the acid to a methyl ester or glycoside conjugate for enhanced bioavailability .

Notes

- Advanced questions emphasize mechanistic insights and experimental troubleshooting.

- References are curated from peer-reviewed journals, catalogs, and regulatory databases (e.g., PubChem, NIST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.